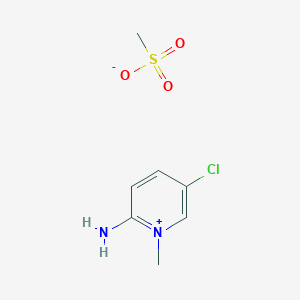

![molecular formula C12H13ClF3N3S B2531634 2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile CAS No. 338422-86-9](/img/structure/B2531634.png)

2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

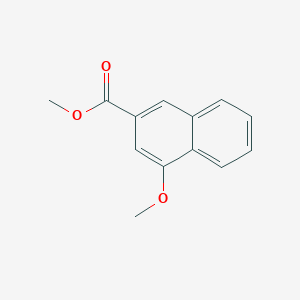

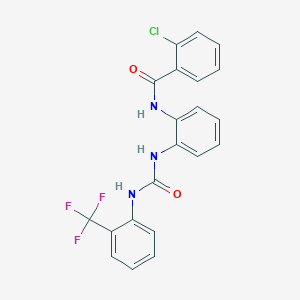

The compound "2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile" is a complex organic molecule that features a pyridine ring, a trifluoromethyl group, and a sulfanyl acetonitrile moiety. This structure suggests potential reactivity typical of halogenated pyridines and sulfanyl groups, as well as the influence of the trifluoromethyl group on its chemical behavior.

Synthesis Analysis

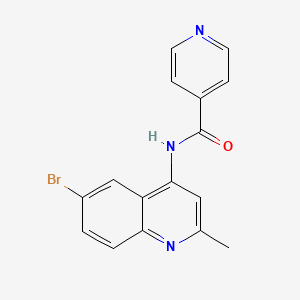

The synthesis of halogenated pyridines can involve chlorination and amination steps, as seen in the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile to its dichloro analog and subsequent derivatives . The presence of a trifluoromethyl group could be introduced through reactions with reagents like trifluoromethanesulfonic acid, which has been shown to interact with acetonitrile to form various cations and neutral compounds . The sulfanyl group could be introduced through reactions with sulfur-containing reagents, potentially following a similar pathway to the synthesis of sulfonated compounds .

Molecular Structure Analysis

The molecular structure of the compound would likely be influenced by the electron-withdrawing effects of the trifluoromethyl group and the electron-donating effects of the amino group. These electronic effects could impact the reactivity and stability of the molecule. X-ray analysis could be used to determine the precise structure, as demonstrated for related sulfonated pyridine derivatives .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The pyridine ring could undergo electrophilic substitution reactions, while the sulfanyl group might participate in nucleophilic substitution or oxidation-reduction reactions. The trifluoromethyl group could stabilize certain intermediates or transition states due to its strong electron-withdrawing nature. The interaction of acetonitrile with acids like trifluoromethanesulfonic acid could provide insights into potential reaction pathways and products .

Physical and Chemical Properties Analysis

The physical properties of the compound, such as solubility, melting point, and boiling point, would be influenced by the presence of the trifluoromethyl and sulfanyl groups. The chemical properties, including acidity and basicity, could be studied using spectrophotometric methods in solvents like acetonitrile . The electrochemical properties might be explored through techniques like cyclic voltammetry, as has been done for related pyrrole compounds in acetonitrile . The interactions with solvents like acetonitrile could also be studied using spectroscopic methods to understand solvation effects .

Scientific Research Applications

Electrochemical Copolymerization in Polymer Science

In the field of polymer science, research has explored the electrochemical copolymerization of aniline with anilinesulfonic acids in an acetonitrile solution. This study highlights the development of conducting copolymers that exhibit significant differences in their electrochemical behavior depending on the solution's composition, offering insights into the synthesis and applications of novel polymeric materials. The copolymers formed were found to be soluble in basic aqueous solutions and certain solvents, with their structure and properties analyzed using various spectroscopy methods, indicating their potential utility in electronic and optoelectronic devices (Şahin, Pekmez, & Yildiz, 2002).

Advancements in Electropolymerized Metallopolymer Films

A study on the oxidative electropolymerization of Ruthenium aminophenanthroline from an ionic liquid demonstrated significantly faster deposition rates than those achieved with conventional solvents such as acetonitrile. This research provides valuable data on the electrochemical and photonic properties of metallopolymer films, suggesting their potential applications in various fields, including electrochemiluminescence and sensing technologies (Venkatanarayanan et al., 2008).

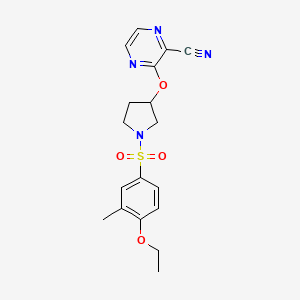

Chemical Synthesis of Pyrimidine Derivatives

Research into the chemical synthesis of pyrimidine derivatives has led to the development of new methods for creating 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These compounds have been synthesized from specific pyrimidine compounds treated with carbon disulfide and various alkyl halides, indicating their potential utility in pharmaceuticals and materials science (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions. For instance, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name |

2-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropan-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3N3S/c1-11(2,20-4-3-17)7-19-10-9(13)5-8(6-18-10)12(14,15)16/h5-6H,4,7H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELDMASIGCYTAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=C(C=C(C=N1)C(F)(F)F)Cl)SCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2531554.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2531555.png)

![Methyl 4-[(6-hydroxy-4-methyl-3-oxobenzo[d]furan-2-ylidene)methyl]benzoate](/img/structure/B2531560.png)

![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2531561.png)

![1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2531566.png)